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molecular formula C16H12N2O3 B8578936 Methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate

Methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate

Cat. No. B8578936
M. Wt: 280.28 g/mol
InChI Key: JPJDTFJJTMONOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09370522B2

Procedure details

A solution of methyl 3-oxo-2-phenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (400 mg, 0.57 mmol, 1.00 equiv, 40%) in dioxane (30 mL) and DDQ (340 mg, 1.50 mmol, 2.64 equiv) was allowed to react, with stirring, for 3 hrs at room temperature in a 50-mL round-bottom flask. The solids were collected by filtration and discarded. The resulting mixture was washed with 1×20 mL of saturated K2CO3, and the organic layer was concentrated in vacuo to result in 10 mg (6%) of methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate as a yellow solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=2)[NH:4][CH:3]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>O1CCOCC1>[O:1]=[C:2]1[NH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=2)[N:4]=[C:3]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
O=C1C(NC2=CC=C(C=C2N1)C(=O)OC)C1=CC=CC=C1
Step Two
Name
Quantity
340 mg
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, for 3 hrs at room temperature in a 50-mL round-bottom flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
The resulting mixture was washed with 1×20 mL of saturated K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to result in 10 mg (6%) of methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate as a yellow solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O=C1C(=NC2=CC=C(C=C2N1)C(=O)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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